molecular formula C15H12N2OS2 B3132101 (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 364614-86-8

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3132101
CAS No.: 364614-86-8
M. Wt: 300.4 g/mol
InChI Key: KSKNANMBXPZWTL-UHFFFAOYSA-N
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Description

The compound (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic derivative featuring an imidazolone core substituted with a phenyl group at position 3, a mercapto (-SH) group at position 2, and a (3-methyl-2-thienyl)methylene moiety at position 5. The (3-methyl-2-thienyl) group introduces a sulfur-containing aromatic system with a methyl substituent at the 3-position of the thiophene ring. This structural motif may enhance hydrophobicity and electronic interactions compared to purely phenyl-substituted analogs.

Properties

IUPAC Name

5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKNANMBXPZWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as compound 1, is a thiazole-derived imidazole compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. The compound's structure features a mercapto group, which is known to influence its biological properties.

  • Chemical Formula : C₁₅H₁₂N₂OS₂
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 364614-86-8
  • Hazard Classification : Irritant

Antifungal Activity

Recent studies have demonstrated that similar thiazole compounds exhibit significant antifungal properties. For instance, a related series of thiazol derivatives showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
2dCandida albicans1.23
2eCandida parapsilosis1.23

The mechanism of action for these compounds often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through the targeting of the enzyme CYP51, similarly to azole antifungals .

Cytotoxicity Analysis

In vitro cytotoxicity studies using NIH/3T3 cell lines revealed that compound 1 possesses a selective profile with relatively low toxicity. The IC50 values indicate that it can effectively target fungal cells while minimizing effects on normal mammalian cells.

Table 2: Cytotoxicity of Compound 1

CompoundCell LineIC50 (µM)
Compound 1NIH/3T3>1000

This suggests that while compound 1 is effective against certain pathogens, it has a favorable safety profile for potential therapeutic use.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be influenced by various substituents on its phenyl and thienyl rings. Studies indicate that increased electronegativity in substituents enhances antifungal activity due to improved lipophilicity and interaction with target enzymes .

Case Studies and Research Findings

  • Study on Antifungal Mechanisms :
    A study demonstrated that compounds structurally related to compound 1 inhibited ergosterol synthesis by disrupting the function of CYP51, highlighting the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity and Selectivity :
    Research indicated that the derivatives of thiazole compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications could yield more potent anticancer agents with reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Target: (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-... 3-methyl-2-thienylmethylene C₁₄H₁₁N₂OS₂ 297.38* Predicted higher hydrophobicity due to methyl-thienyl; potential irritant
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-... (CAS 94452-09-2) 3,4,5-trimethoxybenzylidene C₁₉H₁₈N₂O₄S 370.4 Electron-donating methoxy groups enhance solubility; purity ≥95%
4-Imidazolidinone, 3-phenyl-5-(3-thienylmethylene)-2-thioxo (CAS 890273-20-8) 3-thienylmethylene C₁₄H₁₀N₂OS₂ 286.37 Density: 1.45 g/cm³; pKa ~10.2; irritant hazard
(5E)-2-Mercapto-5-(4-nitrobenzylidene)-3-phenyl-... 4-nitrobenzylidene C₁₅H₁₀N₃O₃S 325.34 Electron-withdrawing nitro group may reduce basicity; used in reactivity studies
(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-... (CAS 301343-54-4) 4-dimethylaminobenzylidene C₁₈H₁₇N₃OS 323.41 Strong electron-donating dimethylamino group; irritant

*Calculated based on structural formula.

Crystallographic and Spectroscopic Insights

  • Structural Analysis : Crystallographic studies of related compounds (e.g., ) highlight the role of hydrogen bonding (N–H···S, O–H···S) in stabilizing supramolecular structures . The target compound’s methyl-thienyl group may influence packing efficiency in the solid state.
  • Spectroscopy : $^1$H-NMR data for analogs (e.g., and ) confirm the presence of aromatic protons and methyl groups, with shifts influenced by substituent electronegativity .

Hazard Profiles

All compounds in this class share irritant hazards due to reactive functional groups (e.g., -SH, nitro).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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